molecular formula C13H18Cl3NO B12771175 2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride CAS No. 102517-23-7

2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride

Cat. No.: B12771175
CAS No.: 102517-23-7
M. Wt: 310.6 g/mol
InChI Key: RLRXPSCOCWCXFS-UHFFFAOYSA-N
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Description

2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride is a chemical compound known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by its molecular formula C4H10Cl3N and a molecular weight of 178.49 g/mol . This compound is typically found as a white to beige crystalline powder and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride involves the reaction of diethanolamine with thionyl chloride. The process is carried out by dissolving thionyl chloride in chloroform and adding a mixture of diethanolamine and chloroform at a temperature below 0°C. The reaction mixture is maintained at -4 to 6°C during the addition . After the addition, the mixture is stirred at room temperature for an hour and then heated to 60-65°C until crystallization occurs. The crystals are then dissolved in anhydrous ethanol, filtered, and dried to obtain the final product with a yield of approximately 76% .

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amine derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic centers, leading to the modification of proteins and nucleic acids. This interaction can disrupt normal cellular functions and is the basis for its use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable crystalline structures and its solubility in water make it particularly useful in various industrial and research applications.

Properties

CAS No.

102517-23-7

Molecular Formula

C13H18Cl3NO

Molecular Weight

310.6 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C13H17Cl2NO.ClH/c1-11(16(9-7-14)10-8-15)13(17)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H

InChI Key

RLRXPSCOCWCXFS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(CCCl)CCCl.Cl

Origin of Product

United States

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